molecular formula C10H14N2O6 B12394097 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Cat. No.: B12394097
M. Wt: 258.23 g/mol
InChI Key: IPAVKOYJGUMINP-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine nucleosides. It is a derivative of uridine, a naturally occurring nucleoside that plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of carbohydrate metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione typically involves the condensation of a pyrimidine base with a ribose sugar. The reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to produce the compound in large quantities, which can then be purified and isolated through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uronic acids, while reduction may produce dihydro derivatives.

Scientific Research Applications

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its role in RNA synthesis and its potential effects on gene expression.

    Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves its incorporation into RNA, where it can affect the stability and function of the RNA molecule. The compound may also interact with specific enzymes and proteins involved in RNA synthesis and metabolism, thereby influencing various cellular processes.

Comparison with Similar Compounds

    Uridine: A naturally occurring nucleoside with similar structure and function.

    Cytidine: Another pyrimidine nucleoside with a similar ribose sugar but different base.

    Thymidine: A nucleoside found in DNA with a similar structure but different base.

Uniqueness: 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to be incorporated into RNA and affect its function makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2,6-8,13-15H,1,3-4H2,(H,11,16,17)/t6-,7-,8-/m1/s1

InChI Key

IPAVKOYJGUMINP-BWZBUEFSSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.